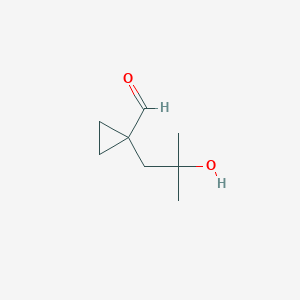
1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a hydroxy group and a methyl group on one carbon, and an aldehyde group on another carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylpropene with a suitable aldehyde under acidic conditions to form the cyclopropane ring. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products:
Oxidation: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-methanol
Substitution: Depending on the substituent introduced, various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclopropane-1-carbaldehyde: Lacks the hydroxy and methyl groups, making it less reactive in certain chemical reactions.
1-(2-Hydroxyethyl)cyclopropane-1-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group, leading to different steric and electronic properties.
1-(2-Methylpropyl)cyclopropane-1-carbaldehyde: Lacks the hydroxy group, affecting its solubility and reactivity.
Uniqueness: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a hydroxy group and a methyl group on the cyclopropane ring, which significantly influences its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-(2-hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(2,10)5-8(6-9)3-4-8/h6,10H,3-5H2,1-2H3 |
Clave InChI |
VWCLOLHLBVTKSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1(CC1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


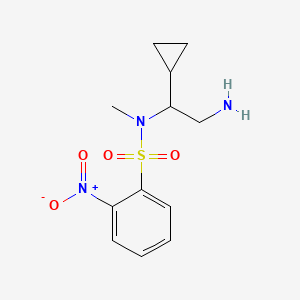


![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)

![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)
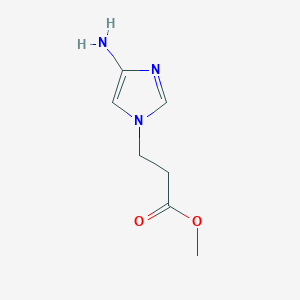
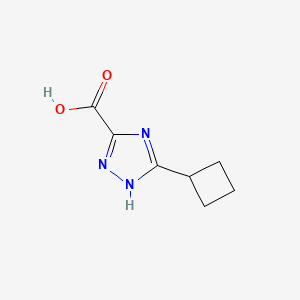
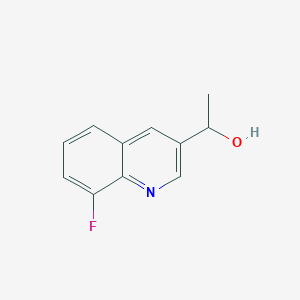


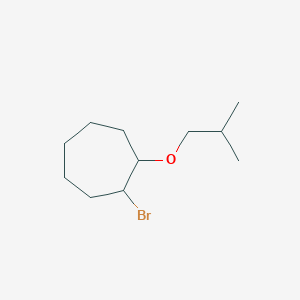
![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)

